molecular formula C9H14N2 B094000 N1,4,5-Trimethylbenzene-1,2-diamine CAS No. 17978-55-1

N1,4,5-Trimethylbenzene-1,2-diamine

Cat. No.: B094000
CAS No.: 17978-55-1
M. Wt: 150.22 g/mol
InChI Key: GENQEJQSHJSCPD-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The exact mode of action of N1,4,5-Trimethylbenzene-1,2-diamine remains unclear due to the lack of comprehensive studies

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4,5-Trimethylbenzene-1,2-diamine typically involves the nitration of 2,4,5-trimethylaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1,4,5-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

N1,4,5-Trimethylbenzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-diaminobenzene: Lacks the methyl groups, making it less sterically hindered.

    2,4,5-trimethylaniline: Contains only one amino group, affecting its reactivity and applications.

    4,5-dimethyl-1,2-phenylenediamine: Similar structure but with fewer methyl groups.

Uniqueness

N1,4,5-Trimethylbenzene-1,2-diamine is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Biological Activity

N1,4,5-Trimethylbenzene-1,2-diamine, also referred to as TMB-1, is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This compound is characterized by its unique structure, which includes two amino groups and three methyl groups attached to a benzene ring. Its distinctive chemical properties make it valuable in various fields, particularly in biological research and industrial applications.

This compound exhibits several notable chemical behaviors:

  • Oxidation : The compound can be oxidized to form corresponding quinones.
  • Reduction : Reduction reactions can modify the amino groups.
  • Substitution : The methyl groups can be substituted with other functional groups under appropriate conditions.

The reactivity of TMB-1 stems from its ability to act as a nucleophile, participating in various biochemical reactions. Its amino groups facilitate hydrogen bonding, enhancing interactions with enzymes and receptors within biological systems.

The biological activity of this compound is primarily attributed to its interaction with molecular targets in biological systems. The compound's amino groups allow it to form hydrogen bonds with various proteins and enzymes. This interaction can influence the activity and function of these biomolecules, suggesting potential roles in modulating biological pathways.

Applications in Biochemical Assays

TMB-1 has been utilized as a probe in biochemical assays due to its ability to interact with biological targets. This property makes it suitable for synthesizing biologically active molecules and studying enzyme kinetics or receptor-ligand interactions .

Research Findings

Research studies have highlighted the potential applications of TMB-1 in various fields:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to TMB-1 exhibit antimicrobial properties against certain bacterial strains. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus, a common pathogen responsible for infections .
  • Cytotoxicity : Some derivatives have also been tested for their cytotoxic effects on cancer cell lines. The interaction of TMB-1 with cellular components could lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Comparative Analysis

To understand the unique features of this compound better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N1,N1,2-Trimethylbenzene-1,4-diamineC9H14N2Different positioning of amino groups
N,N,N'-Trimethylbenzene-1,4-diamineC9H14N2Contains three methyl groups on different positions
N1,N1-Dimethylbenzene-1,2-diamineC8H12N2Fewer methyl groups compared to TMB-1

TMB-1 stands out due to its specific arrangement of methyl and amino groups on the benzene ring. This configuration imparts distinct chemical properties that are not found in its structural counterparts.

Case Studies

Several case studies have been conducted to explore the biological activity of TMB-1:

  • Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of TMB-1 on specific enzymes involved in metabolic pathways. Results indicated that TMB-1 could effectively inhibit enzyme activity at certain concentrations, suggesting potential therapeutic applications.
  • Antimicrobial Testing :
    • Another research project focused on testing the antimicrobial efficacy of TMB-1 derivatives against various bacterial strains. The findings revealed promising results for some derivatives against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

2-N,4,5-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQEJQSHJSCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-28 by using N1,4,5-trimethyl-2-nitroaniline (0.350 g, 1.9 mmol), methanol (20 mL), Iron powder (1.75 g, 9.75 mmol), conc. HCl (5 mL) to afford 0.120 g of desired product.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.75 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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